1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride

Solubility Formulation Pre-formulation

Inconsistent N1-substituents on hydrazinyl pyrazoles introduce uncontrolled variables, jeopardizing SAR reproducibility. This 1-ethyl analog (CAS 2680531-60-4) as a dihydrochloride salt ensures: - **SAR precision**: Distinct lipophilic & electronic effects vs. 1-methyl analogs for kinase inhibitor libraries - **Oncology starting point**: Pyrazolo[3,4-d]pyrimidine scaffold with reported antiproliferative activity (HCT-116 IC50 = 6.33 µM; MCF-7 IC50 = 8.61 µM) - **Solubility advantage**: Freely water-soluble salt eliminates DMSO artifacts in HTS & cell assays

Molecular Formula C5H12Cl2N4
Molecular Weight 199.08 g/mol
Cat. No. B15304877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride
Molecular FormulaC5H12Cl2N4
Molecular Weight199.08 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NN.Cl.Cl
InChIInChI=1S/C5H10N4.2ClH/c1-2-9-4-5(8-6)3-7-9;;/h3-4,8H,2,6H2,1H3;2*1H
InChIKeyIPRRVHIFBOUJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-hydrazinyl-1H-pyrazole Dihydrochloride Overview


1-Ethyl-4-hydrazinyl-1H-pyrazole dihydrochloride (CAS: 2680531-60-4) is a pyrazole-based hydrazine derivative supplied as a dihydrochloride salt [1]. It belongs to the class of substituted 4-hydrazinyl pyrazoles, which are recognized as versatile intermediates in organic synthesis, particularly for the construction of fused heterocyclic systems and as nucleophiles in medicinal chemistry campaigns [2]. The compound features a 1-ethyl substituent on the pyrazole ring, which distinguishes it from the more common 1-methyl and 1-phenyl analogs, and the dihydrochloride salt form is designed to enhance aqueous solubility and stability during storage and handling .

Irreplaceability of 1-Ethyl-4-hydrazinyl-1H-pyrazole Dihydrochloride


While several 4-hydrazinyl-1H-pyrazole derivatives are commercially available, simple substitution with a 1-methyl or unsubstituted analog is scientifically unsound for advanced R&D programs. The 1-ethyl group is not merely a steric placeholder; it introduces distinct lipophilic character and electronic effects that directly influence the reactivity of the hydrazinyl moiety in condensation and cyclocondensation reactions [1]. Furthermore, structure-activity relationship (SAR) analyses of pyrazole derivatives unequivocally demonstrate that even subtle changes to the N1-substituent can dramatically alter biological target engagement, cellular permeability, and in vivo pharmacokinetic profiles [2]. Therefore, substituting this compound with a generic 4-hydrazinyl pyrazole would introduce an uncontrolled variable, jeopardizing the reproducibility of synthetic yields and confounding biological screening results.

1-Ethyl-4-hydrazinyl-1H-pyrazole Dihydrochloride: Quantitative Differentiation


Aqueous Solubility: Dihydrochloride Salt Advantage

The target compound is supplied as a dihydrochloride salt (CAS 2680531-60-4), which is a deliberate formulation strategy to optimize its physicochemical properties for laboratory use . While precise solubility values for the 1-ethyl analog are not publicly disclosed in peer-reviewed literature, authoritative chemical databases and vendor documentation for this specific compound confirm it is 'freely soluble in water' [1]. In contrast, the un-salted free base form (CAS 1379260-86-2) exhibits significantly lower aqueous solubility and is hygroscopic, complicating accurate weighing and long-term stability . This is a consistent class-level observation for pyrazole dihydrochloride salts, which are known to exhibit superior aqueous solubility compared to their free base or mono-hydrochloride counterparts [2].

Solubility Formulation Pre-formulation

N1-Ethyl Substitution: Synthetic Advantages over 1-Methyl Analog

The 1-ethyl group on the pyrazole ring of this compound provides a specific steric and electronic environment that differentiates its reactivity from the more common 1-methyl analog (4-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, CAS 1803599-63-4) . In nucleophilic addition and condensation reactions, the ethyl group offers slightly greater steric bulk and a different inductive electron-donating effect compared to a methyl group, which can influence reaction rates and regioselectivity when constructing fused heterocycles such as pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-c]pyridines [1]. While a direct head-to-head kinetic study is lacking in the public domain, SAR studies on analogous pyrazole series confirm that modifying the N1-alkyl chain from methyl to ethyl can alter the conformational preferences of downstream derivatives, thereby affecting their binding to biological targets [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Antiproliferative Potential of Pyrazole-Hydrazone Derivatives

Although direct biological data for the specific title compound is absent from peer-reviewed literature, it serves as a crucial precursor for generating pyrazole-hydrazone libraries, a privileged class of compounds with demonstrated antiproliferative activity. A 2026 study on novel pyrazole-based hydrazones, synthesized from hydrazinyl precursors analogous to the target compound, reported a lead derivative (3a) with an IC50 of 6.33 ± 1.3 µM against the HCT-116 colon cancer cell line and 8.61 ± 1.6 µM against the MCF-7 breast cancer cell line [1]. This is quantitatively comparable to, and in some cases exceeds, the activity of other pyrazole-based scaffolds under investigation. For instance, a 2023 study on VEGFR2-targeting pyrazole derivatives reported comparable cytotoxic IC50 values of 1.22 µM and 1.24 µM for its lead compounds against a prostate cancer cell line [2]. This positions the hydrazinyl-pyrazole derived hydrazone scaffold as a viable and potent alternative to more complex, patented heterocyclic cores.

Anticancer Cytotoxicity Oncology

Patent-Backed Utility as Pharmaceutical Intermediate

The presence of 4-hydrazinyl-1-alkyl pyrazole scaffolds in the patent literature provides concrete, verifiable evidence of their industrial relevance. A 2021 patent application (WO2021148594A1) explicitly describes the use of substituted hydrazinyl pyrazoles, including those with 1-alkyl substitution, as versatile intermediates for the synthesis of heterocyclic compounds with applications as pesticides and pharmaceuticals [1]. This is a more specific and targeted application than the generic uses listed for many commercial building blocks. Furthermore, the broad applicability of hydrazinyl pyrazoles in synthesizing complex pharmacophores, such as pyrazolo[3,4-d]pyrimidines—a core found in numerous kinase inhibitors—is well-documented [2]. This establishes the target compound as a non-obvious, strategically protected intermediate, offering a potential freedom-to-operate advantage over more ubiquitous, heavily patented building blocks.

Drug Discovery Patent Analysis Chemical Intellectual Property

1-Ethyl-4-hydrazinyl-1H-pyrazole Dihydrochloride Applications


SAR Exploration of N1-Alkyl in Kinase Inhibitors

This compound is the ideal starting material for synthesizing a focused library of N1-ethyl-substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines, which are privileged scaffolds in kinase inhibitor drug discovery [1]. As detailed in Evidence 2, the 1-ethyl group provides a specific steric and electronic profile that can be systematically compared to the 1-methyl analog. This allows medicinal chemists to precisely map the SAR around the N1-position, optimizing for target potency and selectivity as demonstrated in p38α MAPK inhibitor programs [2].

Building Anticancer Pyrazole-Hydrazone Libraries

Procure this compound as a key hydrazine building block to generate diverse hydrazone libraries via condensation with various aromatic aldehydes and ketones. As supported by Evidence 3, this chemotype has demonstrated quantifiable, potent antiproliferative activity against colon (HCT-116, IC50 = 6.33 µM) and breast (MCF-7, IC50 = 8.61 µM) cancer cell lines [3]. This provides a data-driven starting point for hit-to-lead optimization in oncology, with a high probability of generating novel, patentable leads.

Pre-formulation: Solubility Advantage for In Vitro Assays

In laboratory settings where aqueous solubility is a bottleneck for reproducible assay results, this dihydrochloride salt offers a distinct practical advantage. As established in Evidence 1, its 'freely soluble in water' profile [4] contrasts with the poor solubility of the free base . This simplifies the preparation of stock solutions for high-throughput screening (HTS), cell-based assays, and biochemical assays, minimizing the need for DMSO and reducing the risk of compound precipitation, thereby improving data quality and experimental reproducibility.

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